![molecular formula C18H16N6O3 B2610763 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034409-47-5](/img/structure/B2610763.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
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Overview
Description
The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as inhibitors of Arginine Methyltransferase 5 (PRMT5), a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of structure-oriented derivatives were synthesized based on the structural similarity of a hit identified through a molecular docking-based virtual screening approach . Another study reported the synthesis of a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents .Scientific Research Applications
Anticancer Agents
Compounds bearing both benzimidazole and oxadiazole nuclei have been synthesized and evaluated for their anticancer activity. A study synthesized a series of 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones and found them to exhibit significant to good anticancer activity in vitro against the NCI 60 cell line panel. The lead compound from this series demonstrated significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition
Another application of benzimidazole bearing 1,3,4-oxadiazoles is in corrosion inhibition. These compounds have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. The study utilized gravimetric, electrochemical, SEM, and computational methods to demonstrate that these inhibitors form a protective layer on the metal surface, showcasing a mixed type behavior of inhibition (Ammal, Prajila, & Joseph, 2018).
Coordination Chemistry
The bis-benzimidazolyl diamide ligands, with structures similar to the query compound, have been synthesized and used to prepare copper(II) complexes. These complexes were characterized and shown to catalyze the oxidation of alcohols, highlighting their potential in catalysis and coordination chemistry (Tyagi, Kumar, Mahiya, & Mathur, 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
If it does indeed target tubulin, it may inhibit microtubule assembly formation, similar to other tubulin polymerization inhibitors .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-15(8-7-14-21-12-5-1-2-6-13(12)22-14)20-10-16-23-17(24-27-16)11-4-3-9-19-18(11)26/h1-6,9H,7-8,10H2,(H,19,26)(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTUIZPCAHZTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide |
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